Cas no 1495752-25-4 (1-(quinolin-2-yl)cyclopropylmethanamine)

1-(Quinolin-2-yl)cyclopropylmethanamine is a bicyclic amine derivative featuring a quinoline core fused with a cyclopropane ring. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid, sterically constrained structure, which can enhance binding affinity and selectivity in drug design. The cyclopropyl group introduces strain, potentially improving metabolic stability and modulating physicochemical properties. Its amine functionality offers a versatile handle for further derivatization, making it a valuable intermediate in the development of pharmacologically active molecules. The quinoline moiety contributes to π-stacking interactions, further expanding its utility in targeting aromatic-rich biological systems. This compound is typically handled under controlled conditions due to its reactive amine group.
1-(quinolin-2-yl)cyclopropylmethanamine structure
1495752-25-4 structure
商品名:1-(quinolin-2-yl)cyclopropylmethanamine
CAS番号:1495752-25-4
MF:C13H14N2
メガワット:198.263662815094
CID:6140802
PubChem ID:96620953

1-(quinolin-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(quinolin-2-yl)cyclopropylmethanamine
    • [1-(quinolin-2-yl)cyclopropyl]methanamine
    • EN300-1835573
    • 1495752-25-4
    • インチ: 1S/C13H14N2/c14-9-13(7-8-13)12-6-5-10-3-1-2-4-11(10)15-12/h1-6H,7-9,14H2
    • InChIKey: KMKRDKXAQCBUOD-UHFFFAOYSA-N
    • ほほえんだ: NCC1(C2C=CC3C=CC=CC=3N=2)CC1

計算された属性

  • せいみつぶんしりょう: 198.115698455g/mol
  • どういたいしつりょう: 198.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1-(quinolin-2-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835573-0.1g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
0.1g
$1056.0 2023-09-19
Enamine
EN300-1835573-0.05g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
0.05g
$1008.0 2023-09-19
Enamine
EN300-1835573-10.0g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
10g
$5467.0 2023-06-03
Enamine
EN300-1835573-2.5g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
2.5g
$2351.0 2023-09-19
Enamine
EN300-1835573-10g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
10g
$5159.0 2023-09-19
Enamine
EN300-1835573-5g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
5g
$3479.0 2023-09-19
Enamine
EN300-1835573-1.0g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
1g
$1272.0 2023-06-03
Enamine
EN300-1835573-5.0g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
5g
$3687.0 2023-06-03
Enamine
EN300-1835573-0.25g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
0.25g
$1104.0 2023-09-19
Enamine
EN300-1835573-0.5g
[1-(quinolin-2-yl)cyclopropyl]methanamine
1495752-25-4
0.5g
$1152.0 2023-09-19

1-(quinolin-2-yl)cyclopropylmethanamine 関連文献

1-(quinolin-2-yl)cyclopropylmethanamineに関する追加情報

Comprehensive Overview of 1-(quinolin-2-yl)cyclopropylmethanamine (CAS No. 1495752-25-4): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 1-(quinolin-2-yl)cyclopropylmethanamine (CAS No. 1495752-25-4) has emerged as a compound of significant interest. This structurally unique molecule combines a quinoline scaffold with a cyclopropylmethanamine moiety, offering a versatile platform for drug discovery and material science applications. Researchers are increasingly focusing on its potential as a building block for novel bioactive compounds, particularly in the development of small-molecule inhibitors and targeted therapies.

The quinoline core in 1-(quinolin-2-yl)cyclopropylmethanamine is particularly noteworthy, as this heterocyclic system is prevalent in many FDA-approved drugs. Its presence often correlates with improved pharmacokinetic properties and enhanced binding affinity to biological targets. The cyclopropyl group, known for its ability to modulate conformational flexibility and metabolic stability, adds another layer of complexity to this compound's potential applications. Current studies suggest that this structural combination may lead to compounds with superior blood-brain barrier permeability, making it relevant for central nervous system drug development.

Recent trends in chemical research highlight growing interest in structure-activity relationship (SAR) studies involving 1-(quinolin-2-yl)cyclopropylmethanamine. Many research groups are investigating its potential as a pharmacophore in the design of kinase inhibitors, particularly for cancer therapeutics. The compound's ability to serve as a molecular scaffold for diverse modifications makes it valuable for medicinal chemistry optimization programs. Additionally, its synthetic accessibility from commercially available starting materials enhances its appeal for high-throughput screening campaigns.

From a chemical synthesis perspective, 1-(quinolin-2-yl)cyclopropylmethanamine presents interesting challenges and opportunities. The formation of the cyclopropyl ring adjacent to the quinoline system requires careful consideration of stereoelectronic effects and ring strain factors. Modern synthetic approaches often employ transition metal-catalyzed reactions or photochemical methods to construct this framework efficiently. These synthetic strategies align with current industry priorities for green chemistry and atom economy in pharmaceutical manufacturing.

The physicochemical properties of 1-(quinolin-2-yl)cyclopropylmethanamine (CAS No. 1495752-25-4) have been extensively characterized to support its various applications. With a molecular weight of 198.26 g/mol and calculated logP values suggesting moderate lipophilicity, this compound occupies an important space in drug-like chemical space. Its hydrogen bond donor/acceptor profile and polar surface area make it particularly interesting for researchers developing compounds targeting protein-protein interactions, a hot topic in contemporary drug discovery.

In the context of intellectual property landscape, 1-(quinolin-2-yl)cyclopropylmethanamine appears in several patent applications related to therapeutic agents for various indications. The compound's versatility as a chemical intermediate has led to its inclusion in multiple structure-based drug design programs. This aligns with current industry trends toward fragment-based drug discovery, where such privileged structures serve as valuable starting points for lead optimization.

Analytical characterization of 1-(quinolin-2-yl)cyclopropylmethanamine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are crucial for reliable biological evaluation. The growing availability of computational chemistry tools has also enabled more sophisticated molecular modeling studies of this scaffold, predicting its potential interactions with various biological targets.

From a supply chain perspective, 1-(quinolin-2-yl)cyclopropylmethanamine (CAS No. 1495752-25-4) is increasingly available from specialized chemical suppliers serving the pharmaceutical and biotechnology sectors. The compound's stability under standard storage conditions and well-documented handling procedures make it accessible for research laboratories worldwide. This availability supports the growing demand for diverse chemical libraries in drug discovery initiatives.

Looking toward future applications, researchers are exploring the potential of 1-(quinolin-2-yl)cyclopropylmethanamine in emerging areas such as proteolysis targeting chimeras (PROTACs) and molecular glues. These innovative therapeutic modalities require precisely engineered small molecules with optimal three-dimensional structure and binding properties - characteristics that this scaffold may provide. Additionally, its potential in diagnostic imaging probes is being investigated, leveraging the quinoline moiety's fluorescence properties.

In conclusion, 1-(quinolin-2-yl)cyclopropylmethanamine represents a fascinating case study in modern medicinal chemistry. Its unique structural features, combined with versatile synthetic accessibility and promising biological activity potential, ensure its continued relevance in pharmaceutical research. As the field moves toward more sophisticated targeted therapies and precision medicine approaches, compounds like this will likely play increasingly important roles in addressing unmet medical needs through innovative small-molecule design.

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